molecular formula C13H17N5O3 B11115658 4-amino-N-{2-[(3-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

4-amino-N-{2-[(3-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B11115658
M. Wt: 291.31 g/mol
InChI Key: ZEDVPOGALIZOLZ-UHFFFAOYSA-N
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Description

4-AMINO-N-(2-{[(3-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-(2-{[(3-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the reduction of Schiff bases, which are formed by the condensation of an amine with an aldehyde or ketone . The reaction conditions often involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-(2-{[(3-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can lead to amine derivatives.

Scientific Research Applications

4-AMINO-N-(2-{[(3-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-AMINO-N-(2-{[(3-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The oxadiazole ring is known to enhance the compound’s stability and reactivity, making it effective in binding to these targets .

Properties

Molecular Formula

C13H17N5O3

Molecular Weight

291.31 g/mol

IUPAC Name

4-amino-N-[2-[(3-methoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C13H17N5O3/c1-20-10-4-2-3-9(7-10)8-15-5-6-16-13(19)11-12(14)18-21-17-11/h2-4,7,15H,5-6,8H2,1H3,(H2,14,18)(H,16,19)

InChI Key

ZEDVPOGALIZOLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNCCNC(=O)C2=NON=C2N

Origin of Product

United States

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